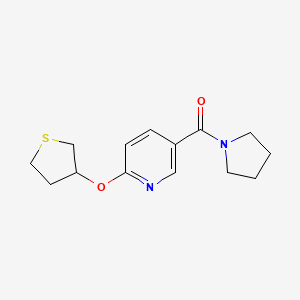

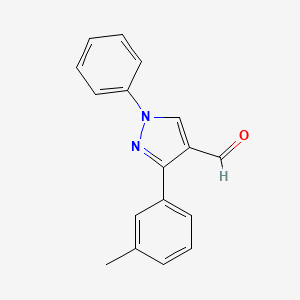

Pyrrolidin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine , which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Structural Characterization

- The compound's synthesis involves intricate chemical reactions that yield stable intermediates and final products, contributing to the understanding of molecular interactions and structural properties. For instance, methods for synthesizing compounds bearing the pyrrolidinyl and pyridinyl moieties have been explored, showcasing techniques for crafting complex structures with potential applications in materials science and catalysis (Chahma, Riopel, & Arteca, 2021; Huang et al., 2021).

Molecular Docking and Antimicrobial Activity

- The compound and its derivatives have been investigated for antimicrobial properties, with studies indicating their potential as antimicrobial agents. Research has also delved into molecular docking studies to explore these compounds' interactions with biological targets, underscoring their relevance in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Catalysis and Organic Synthesis

- Research into the catalytic applications of compounds featuring pyrrolidinyl moieties has highlighted their utility in facilitating various organic reactions. This includes their role in promoting aldol reactions, which are pivotal in synthesizing biologically active molecules and fine chemicals (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

Electro-Optic Materials

- The development of electro-optic materials utilizing pyrrolidinyl and pyridinyl derivatives has been explored, signifying the importance of these compounds in advancing materials science. Such materials have applications in optical data transmission and information processing, underscoring the broader impact of this chemical domain (Facchetti et al., 2003).

Mechanism of Action

properties

IUPAC Name |

pyrrolidin-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-14(16-6-1-2-7-16)11-3-4-13(15-9-11)18-12-5-8-19-10-12/h3-4,9,12H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETYHCKQIFYBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2732267.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2732268.png)

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)

![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)

![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)